N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide
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Overview
Description
N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Anticancer Activity
Compounds related to N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide have demonstrated significant anticancer activities. For instance, a series of substituted benzamides similar in structure showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, indicating potential applications in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Derivatives of 1,3,4-oxadiazole, a component of the compound , have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they demonstrated optimum anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to this compound have been extensively studied. For example, the synthesis and crystal structure determination of a closely related compound were achieved, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Prabhuswamy et al., 2016).
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-28-18-8-5-16(13-19(18)29-2)22-25-20(26-30-22)14-3-6-17(7-4-14)24-21(27)15-9-11-23-12-10-15/h3-13H,1-2H3,(H,24,27) |
InChI Key |
RSXIBWUIMVLNRR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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